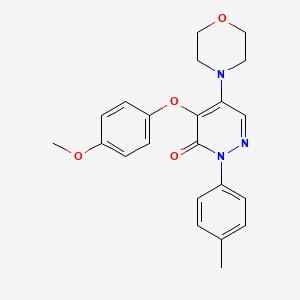

4-(4-methoxyphenoxy)-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone

Description

4-(4-Methoxyphenoxy)-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone is a pyridazinone derivative characterized by a methoxyphenoxy group at position 4, a methylphenyl group at position 2, and a morpholino substituent at position 3. Its synthesis likely involves nucleophilic substitution or coupling reactions to introduce the methoxyphenoxy and morpholino groups, as seen in related pyridazinones .

Properties

IUPAC Name |

4-(4-methoxyphenoxy)-2-(4-methylphenyl)-5-morpholin-4-ylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4/c1-16-3-5-17(6-4-16)25-22(26)21(29-19-9-7-18(27-2)8-10-19)20(15-23-25)24-11-13-28-14-12-24/h3-10,15H,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXMTJVQPLLVHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N3CCOCC3)OC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-methoxyphenoxy)-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone typically involves multiple steps, starting with the formation of the pyridazinone core. One common approach is the condensation of appropriate precursors, such as 4-methoxyphenol and 4-methylbenzaldehyde, followed by cyclization under acidic or basic conditions. The reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of different functional groups allows for selective modifications, making it a versatile intermediate in organic synthesis.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.

Addition: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.

Major Products Formed: The reactions of this compound can lead to the formation of various derivatives, such as hydroxylated, halogenated, or alkylated products. These derivatives can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound serves as a valuable intermediate for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its structural complexity and reactivity make it a useful building block for designing new molecules with desired properties.

Biology: In biological research, 4-(4-methoxyphenoxy)-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone can be used as a probe to study enzyme mechanisms and protein interactions. Its ability to bind to specific receptors and enzymes makes it a valuable tool for investigating biological pathways.

Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features may contribute to the design of compounds with improved pharmacokinetic and pharmacodynamic properties.

Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it suitable for various applications in material science and engineering.

Mechanism of Action

The mechanism by which 4-(4-methoxyphenoxy)-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, modulating their activity and influencing downstream signaling pathways. Understanding the precise mechanism requires detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Pyridazinone derivatives exhibit diverse pharmacological activities modulated by substituent variations. Below is a comparative analysis of key compounds:

*Estimated based on structural similarity to [18F]Fmpp1 .

Key Observations :

- Morpholino vs. pyrrolidinylcarbonyl: Morpholino’s oxygen atom increases polarity, possibly affecting solubility and target binding compared to pyrrolidinylcarbonyl’s amide group . Aromatic substituents: Methylphenyl (target compound) vs.

Pharmacological Activity

- Analgesic/Anti-inflammatory Activity: Emorfazone/M73101: Demonstrated superior analgesic potency to phenylbutazone and acetylsalicylic acid in rodent models, with reduced gastric toxicity . The ethoxy and morpholino groups are critical for COX inhibition . Target Compound: The methoxyphenoxy group may extend half-life compared to ethoxy (M73101) due to slower metabolic oxidation . Compound 14 (Demirayak et al.): Pyridazinones with imidazolinone substituents showed vasodilatory activity, suggesting structural flexibility for cardiovascular applications .

- Enzyme Induction: M73101 induces cytochrome P450 enzymes (phenobarbital-type inducer), which may accelerate its own metabolism . The target compound’s methoxyphenoxy group could mitigate this via steric hindrance.

Biological Activity

4-(4-Methoxyphenoxy)-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone is a synthetic compound belonging to the pyridazinone class, known for its diverse pharmacological properties. Its unique structure, which includes a pyridazine ring and various functional groups, suggests potential therapeutic applications in areas such as cardiovascular health and cancer treatment.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 393.44 g/mol. The presence of a morpholino group enhances its solubility and bioavailability, making it a promising candidate for drug development .

Research indicates that pyridazinone derivatives, including this compound, exhibit significant biological activities through various mechanisms:

- Adrenergic Receptor Interaction : The compound's substituents enhance its binding affinity to adrenergic receptors, which are crucial in regulating cardiovascular functions .

- Antioxidant Properties : Studies suggest that the compound may possess antioxidant properties, helping to mitigate oxidative stress in cells .

- Antitumor Activity : Preliminary studies indicate that it may inhibit tumor growth by affecting cellular signaling pathways involved in cancer progression .

Biological Activities

The biological activities of this compound can be categorized as follows:

Cardiovascular Effects

A study conducted on animal models demonstrated that the compound significantly lowers blood pressure and increases coronary blood flow, indicating its potential as an antihypertensive agent. The mechanism was linked to its ability to block beta-adrenergic receptors while promoting vasodilation .

Antitumor Research

In vitro studies using various cancer cell lines showed that this compound inhibits cell growth effectively. The IC50 values varied across different cell lines, suggesting selective cytotoxicity. For instance, in breast cancer cell lines, the IC50 was reported at approximately 15 µM .

Antioxidant Activity

The antioxidant capacity was evaluated using DPPH and ABTS assays, where the compound demonstrated significant scavenging activity comparable to standard antioxidants like ascorbic acid . This property may contribute to its protective effects against oxidative stress-related diseases.

Q & A

Basic: What synthetic routes are commonly employed for 4-alkoxy-5-morpholino-pyridazinones, and what reaction conditions optimize yield?

Methodological Answer:

The synthesis of pyridazinone derivatives typically involves cyclization of hydrazine derivatives with diketones or their equivalents. For example, in the preparation of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (a structural analog), the key steps include:

- Step 1: Condensation of 4-ethoxy-2-methyl-5-chloro-pyridazinone with morpholine under reflux in a polar aprotic solvent (e.g., DMF or THF) for 12–24 hours.

- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.

- Optimization: Yields improve with excess morpholine (1.5–2.0 eq) and controlled temperature (80–100°C). Monitoring by TLC ensures reaction completion .

Basic: What safety protocols are critical when handling pyridazinone derivatives in laboratory settings?

Methodological Answer:

Pyridazinones are classified as hazardous due to acute toxicity (oral, dermal) and severe eye irritation (GHS Category 1). Essential precautions include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods to avoid aerosol formation during weighing or synthesis.

- Emergency Procedures:

- Skin contact: Wash immediately with 10% sodium bicarbonate solution followed by water.

- Eye exposure: Irrigate with saline for 15 minutes and seek medical evaluation.

- Waste Disposal: Collect residues in sealed containers for incineration (avoid aqueous disposal due to environmental persistence) .

Advanced: How do species-specific metabolic pathways influence the pharmacokinetics of pyridazinone derivatives?

Methodological Answer:

Metabolite profiles vary significantly across species, as shown in a study of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (M73101):

- Key Findings:

- Rodents (rats/mice): Primary urinary metabolite is M-9 (carboxymethyloxy-ethylamino derivative), accounting for 50–73% excretion.

- Primates (monkeys): Dominant metabolite is M-8 (carboxymethyl-hydroxyethylamino derivative), suggesting altered oxidative metabolism.

- Guinea Pigs: Unique dose-dependent biliary excretion (M-8 at low dose vs. M-9 at high dose).

- Methodology:

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize pyridazinone bioactivity?

Methodological Answer:

SAR studies for pyridazinones focus on substituent modifications at positions 2, 4, and 5:

- Step 1: Synthesize analogs with systematic substitutions (e.g., replacing 4-methoxy with ethoxy or aryl groups).

- Step 2: Screen compounds in in vitro assays (e.g., COX-2 inhibition for anti-inflammatory activity or vasodilation in aortic rings).

- Step 3: Correlate activity with physicochemical properties (logP, hydrogen-bond donors) using QSAR modeling .

- Example: In anti-inflammatory pyridazinones, bulky 2-aryl groups (e.g., 4-methylphenyl) enhance potency by improving target binding, while morpholino at position 5 increases solubility .

Advanced: What in vivo and in vitro models are validated for assessing vasodilatory effects of pyridazinones?

Methodological Answer:

- In Vitro Models:

- Isolated Aortic Rings (Rat/Guinea Pig): Pre-contract tissues with phenylephrine (1 µM) and measure relaxation induced by pyridazinones. Include L-NAME to assess nitric oxide dependence.

- Cell-Based Assays: Evaluate endothelial NO synthase (eNOS) activation in HUVECs using Western blotting.

- In Vivo Models:

- Hypertensive Rat Models (SHR): Administer compounds orally (10–50 mg/kg) and monitor blood pressure via telemetry.

- Thrombosis Models: Use FeCl3-induced carotid artery thrombosis to assess antiplatelet effects.

- Advanced Tools: Microdialysis for real-time measurement of tissue metabolite levels .

Basic: What analytical techniques are recommended for characterizing pyridazinone derivatives and their impurities?

Methodological Answer:

- Purity Analysis:

- HPLC-UV: C18 column, gradient elution (acetonitrile/water + 0.1% formic acid), detection at 254 nm.

- NMR (1H/13C): Confirm substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm).

- Stability Testing:

Advanced: How can salt formation improve the physicochemical properties of pyridazinones for therapeutic use?

Methodological Answer:

Salt formation enhances solubility and bioavailability:

- Step 1: Screen counterions (e.g., HCl, oxalate, maleate) via slurry crystallization in ethanol/water.

- Step 2: Characterize salts using DSC (melting point) and PXRD (crystallinity).

- Case Study: Fumarate salts of pyridazinones (e.g., 6-[4-(5-chloro-2-cyanophenoxy)phenyl] derivatives) show 3–5× higher aqueous solubility vs. free bases.

- Formulation: Combine salts with excipients (lactose, carboxymethyl cellulose) for tablet stability .

Advanced: What strategies mitigate toxicity risks in pyridazinone-based drug candidates?

Methodological Answer:

- Toxicophore Identification: Use AMES testing to detect mutagenicity from nitro or aromatic amine groups.

- Metabolite Profiling: Identify reactive intermediates (e.g., epoxides) via trapping studies with glutathione.

- Prodrug Design: Mask toxic moieties (e.g., morpholino) with ester prodrugs that hydrolyze in vivo.

- Example: Reducing hepatotoxicity by replacing 4-chloro substituents with methoxy groups in early analogs .

Basic: What structural features of pyridazinones correlate with anti-inflammatory vs. cardiovascular activities?

Methodological Answer:

- Anti-Inflammatory Agents:

- Require 4-alkoxy (e.g., ethoxy) and 5-morpholino groups for COX-2 selectivity.

- Bulky 2-aryl groups (e.g., 4-methylphenyl) reduce gastrointestinal toxicity.

- Cardiovascular Agents:

Advanced: How do computational methods aid in pyridazinone target identification?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to predict binding to PDE3 (cardiac targets) or COX-2.

- MD Simulations: Analyze stability of ligand-receptor complexes (e.g., 100 ns simulations in GROMACS).

- Pharmacophore Modeling: Identify essential features (e.g., hydrogen-bond acceptors at position 5) using Schrödinger’s Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.